

An In-depth Technical Guide to 1-(5-Bromothiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Bromothiophen-3-YL)ethanone

Cat. No.: B1280600

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **1-(5-Bromothiophen-3-yl)ethanone**, a key heterocyclic building block in medicinal chemistry and materials science.

Molecular Structure and Properties

1-(5-Bromothiophen-3-yl)ethanone is a disubstituted thiophene derivative featuring a bromine atom at the 5-position and an acetyl group at the 3-position. The presence of the electron-withdrawing acetyl group and the halogen atom significantly influences the electronic properties and reactivity of the thiophene ring.

Chemical Structure

The canonical structure of **1-(5-Bromothiophen-3-yl)ethanone** is depicted below:

Chemical Formula: C₆H₅BrOS[1]

Synonyms: 3-Acetyl-5-bromothiophene, 1-(5-bromo-3-thienyl)ethanone

Physicochemical and Spectroscopic Data

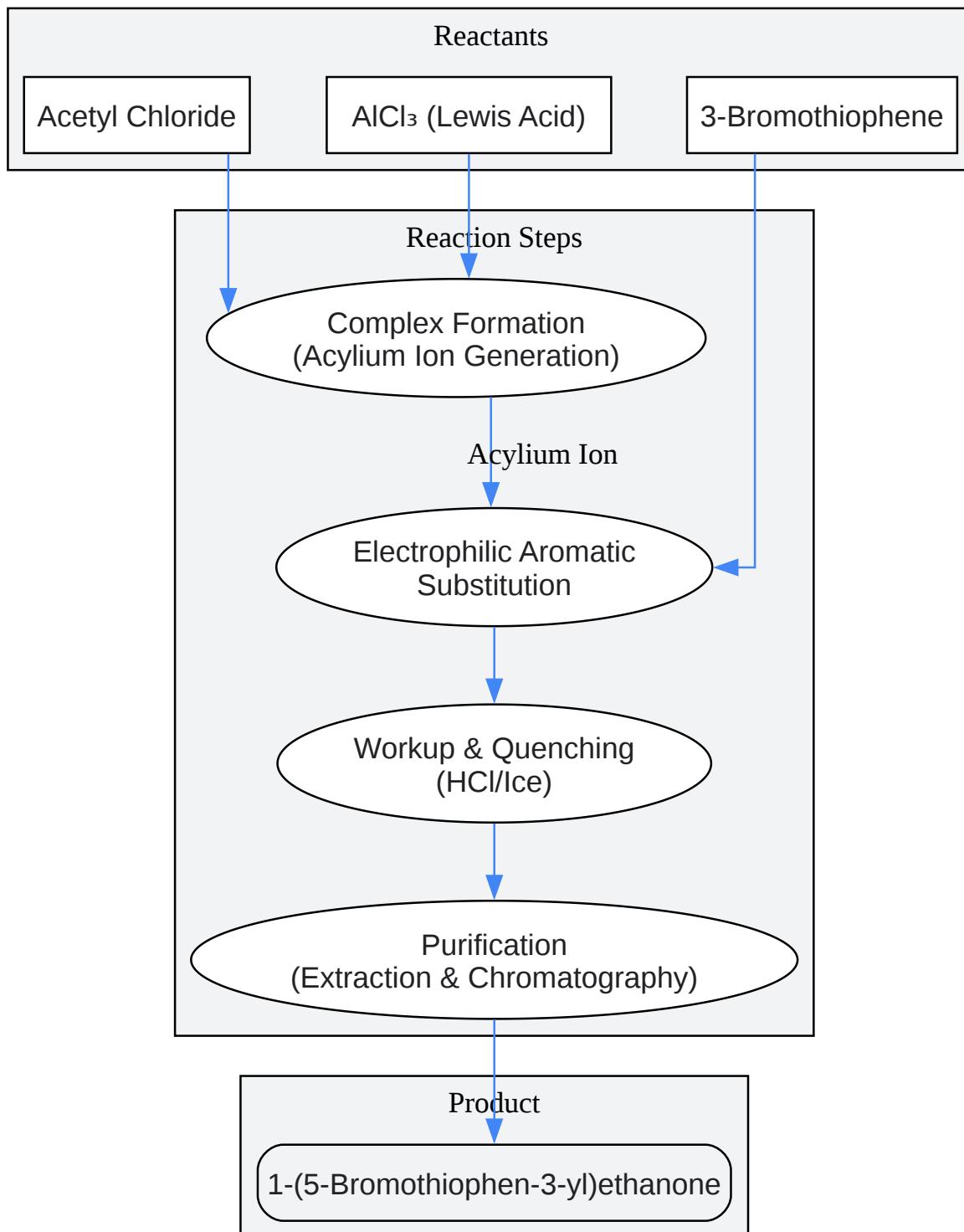
The key properties of **1-(5-Bromothiophen-3-yl)ethanone** are summarized in the tables below. Spectroscopic data is predicted based on foundational principles of NMR spectroscopy and analysis of structurally related isomers, providing expected values for characterization.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	205.07 g/mol	[1]
CAS Number	59227-67-7	[1]
Appearance	Crystalline solid	[2]
Melting Point	63-64 °C	[2]
Boiling Point	130-135 °C (at 13 mmHg)	[2]
Purity (Typical)	≥95%	[1]

Table 2: Predicted Spectroscopic Data

Technique	Data Type	Predicted Chemical Shift (δ) / Value	Assignment & Notes
^1H NMR	Chemical Shift	~2.5 ppm (s, 3H)	-CH ₃ (Acetyl group)
(CDCl ₃ , 400 MHz)	~7.6 ppm (d, 1H)	H-4 (Thiophene ring proton)	
~7.9 ppm (d, 1H)	H-2 (Thiophene ring proton)		
^{13}C NMR	Chemical Shift	~26.0 ppm	-CH ₃ (Acetyl group)
(CDCl ₃ , 100 MHz)	~115.0 ppm	C-5 (Carbon bearing Bromine)	
~129.0 ppm	C-2		
~135.0 ppm	C-4		
~142.0 ppm	C-3 (Carbon bearing Acetyl group)		
~190.0 ppm	C=O (Carbonyl)		
IR Spectroscopy	Wavenumber (cm ⁻¹)	~1670 cm ⁻¹	C=O stretch (Aryl ketone)
~3100 cm ⁻¹	C-H stretch (Aromatic)		
Mass Spectrometry	m/z	204/206	[M] ⁺ isotope pattern for Bromine
(EI)	189/191	[M-CH ₃] ⁺	
43	[CH ₃ CO] ⁺		


Note: NMR chemical shifts are estimates based on the analysis of isomers like 2-bromo-1-(thiophen-3-yl)ethanone and general substituent effects on the thiophene ring.[\[3\]](#)

Synthesis and Experimental Protocols

The primary route for the synthesis of **1-(5-Bromothiophen-3-yl)ethanone** is the Friedel-Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a reactive acylium ion, which then acylates the thiophene ring.

Synthesis Pathway: Friedel-Crafts Acylation

The logical workflow for the synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(5-Bromothiophen-3-yl)ethanone**.

Detailed Experimental Protocol

This protocol is a representative procedure for the Friedel-Crafts acylation of 3-bromothiophene.

Materials:

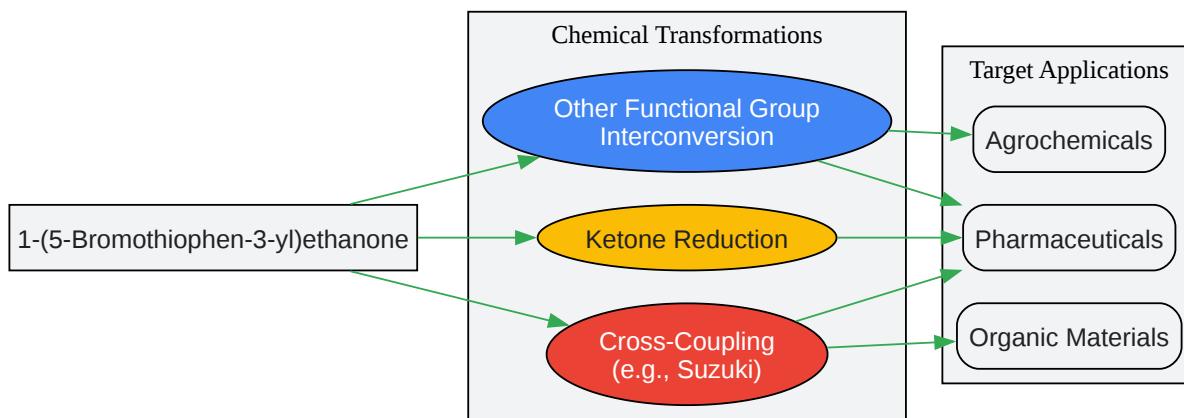
- 3-Bromothiophene
- Anhydrous Aluminum Chloride (AlCl_3)
- Acetyl Chloride (CH_3COCl)
- Anhydrous Dichloromethane (DCM)
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Procedure:

- **Reaction Setup:** A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
- **Catalyst Suspension:** Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane (50 mL) within the reaction flask. The mixture is cooled to 0°C in an ice-water bath.
- **Acylium Ion Formation:** Acetyl chloride (1.1 equivalents), dissolved in 20 mL of anhydrous DCM, is added to the dropping funnel. This solution is then added dropwise to the stirred AlCl_3 suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

- **Addition of Substrate:** 3-Bromothiophene (1.0 equivalent), dissolved in 20 mL of anhydrous DCM, is added to the dropping funnel and subsequently added dropwise to the reaction mixture over 30 minutes at 0°C.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Quenching:** The reaction mixture is carefully and slowly poured into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL) with vigorous stirring. This step hydrolyzes the aluminum complexes.
- **Extraction:** The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with DCM (2 x 30 mL).
- **Neutralization and Drying:** The combined organic layers are washed sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous MgSO₄.
- **Purification:** The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Research and Drug Development


1-(5-Bromothiophen-3-yl)ethanone is a versatile intermediate. The bromine atom serves as a handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The ketone functionality can be modified through various reactions, including reduction to an alcohol, reductive amination, or conversion to other functional groups.

This versatility makes it a valuable starting material for synthesizing complex molecules with potential applications as:

- **Active Pharmaceutical Ingredients (APIs):** Thiophene-containing compounds are known to exhibit a wide range of biological activities.

- **Organic Electronic Materials:** The thiophene moiety is a common component in the design of conducting polymers and materials for organic electronics.
- **Fragment-Based Drug Discovery:** As a substituted heterocycle, it can serve as a fragment for screening against biological targets.

The logical relationship of its utility in synthetic chemistry is outlined below.

[Click to download full resolution via product page](#)

Caption: Application pathways for **1-(5-Bromothiophen-3-yl)ethanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 59227-67-7 | 1-(5-Bromothiophen-3-yl)ethanone - Moldb [moldb.com]
- 2. vdoc.pub [vdoc.pub]

- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(5-Bromothiophen-3-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280600#1-5-bromothiophen-3-yl-ethanone-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com